2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
Description
The compound 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide features a pyrimidin-2-ylsulfanyl acetamide core, with a 4-ethoxybenzenesulfonyl group at position 5 of the pyrimidinone ring and a 3-methoxyphenylmethyl substituent on the acetamide nitrogen. The ethoxy and methoxy substituents likely influence solubility and binding interactions, while the pyrimidinone core may engage in hydrogen bonding or π-stacking interactions in biological targets.
Properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-3-31-16-7-9-18(10-8-16)33(28,29)19-13-24-22(25-21(19)27)32-14-20(26)23-12-15-5-4-6-17(11-15)30-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGRQHKEBPKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes a dihydropyrimidine core, a sulfonyl group, and an acetamide moiety. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 342.37 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity which can lead to therapeutic effects.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, suggesting that this molecule may also protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain bacterial strains.
Efficacy in Biological Assays
Research has demonstrated the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In vitro studies showed that the compound can induce apoptosis in cancer cell lines, indicating potential anticancer properties.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
In another study, the compound was screened against several pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Comparative Biological Activity Table
Scientific Research Applications
The compound 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications, particularly in medicinal chemistry, and provides insights into its biological activities, synthesis methods, and relevant case studies.
Key Structural Components:
- Dihydropyrimidine Ring : Known for its diverse biological activities.
- Sulfonyl Group : Increases solubility and may enhance interactions with biological targets.
- Methoxy and Ethoxy Substituents : These groups can influence the compound's pharmacokinetics and receptor interactions.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit anticancer properties. The dihydropyrimidine derivatives have been studied for their ability to inhibit tumor growth. For example, certain derivatives have shown promise in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The sulfonamide moiety often confers antimicrobial activity. Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response, thus offering therapeutic avenues for conditions like arthritis or chronic inflammation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyrimidine derivatives for their anticancer activity against breast cancer cell lines. The compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced antibacterial potency, suggesting potential for new antibiotic development.
Case Study 3: Anti-inflammatory Research
Research published in Phytotherapy Research explored the anti-inflammatory effects of similar compounds in animal models of arthritis. The findings indicated a reduction in inflammatory markers, supporting further development as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
a. N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide
- Key Differences: Substituent on Pyrimidinone: 4-Ethylphenylsulfonyl (vs. 4-ethoxybenzenesulfonyl in the target compound). Acetamide Substitution: 2,4-Dimethoxyphenyl (vs. 3-methoxyphenylmethyl). The additional methoxy group at position 4 could enhance steric hindrance or electronic effects, affecting target binding .
b. (S)-N-(1-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13]
- Key Differences: Core Structure: Tetrahydropyrimidin-2-ylthio (vs. dihydropyrimidin-2-ylsulfanyl). Saturation of the pyrimidine ring may reduce aromaticity, impacting π-π interactions . Substituents: 4-Sulfamoylphenyl and 4-hydroxyphenyl (vs. 3-methoxyphenylmethyl and 4-ethoxybenzenesulfonyl).
Functional Group Analogues
a. (S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)
- Key Differences: Core Structure: Benzo[e][1,4]diazepin fused with pyrimido[4,5-d]pyrimidine (vs. pyrimidinone). This complex heterocyclic system may target kinases or nucleic acids, differing from the simpler pyrimidinone scaffold .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects :
- Ethoxy vs. ethyl groups on the benzenesulfonyl moiety modulate electronic and steric properties, influencing target selectivity .
- Methoxy vs. sulfamoyl groups alter solubility; sulfamoyl derivatives (e.g., B13) may favor aqueous environments, while methoxy/ethoxy derivatives enhance membrane penetration .
- Core Modifications :
Preparation Methods
Biginelli Reaction for Dihydropyrimidinone Formation
The dihydropyrimidin scaffold is synthesized via the Biginelli reaction, a three-component condensation of:
-
4-Ethoxybenzenesulfonamide-derived aldehyde
-
Ethyl acetoacetate
-
Thiourea
Reaction Conditions
The reaction proceeds via iminium ion formation, followed by cyclocondensation. Microwave irradiation (80 °C, 1 h) in DMSO enhances yields to 91.9% under solvent-free conditions.
Sulfonation at Position 5
Post-Biginelli modification introduces the 4-ethoxybenzenesulfonyl group via electrophilic aromatic sulfonation :
-
Intermediate A is treated with 4-ethoxybenzenesulfonyl chloride (1.2 eq) in pyridine at 0–5 °C for 2 h.
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Quenching with ice-water yields the sulfonated product (78% yield).
Synthesis of the Acetamide Side Chain
Preparation of 3-Methoxybenzylamine
3-Methoxybenzylamine is synthesized via:
Chloroacetylation and Amidation
-
Chloroacetyl chloride (1.5 eq) reacts with 3-methoxybenzylamine in THF/water (0–20 °C, 2 h) to form 2-chloro-N-[(3-methoxyphenyl)methyl]acetamide (Intermediate B).
-
Purification via recrystallization (ethanol/water) affords 580 mg (75%) of Intermediate B.
Coupling of Dihydropyrimidin and Acetamide Moieties
Nucleophilic Substitution
Intermediate A (1.0 eq) reacts with Intermediate B (1.2 eq) in DMF under nitrogen:
Optimization of Coupling Efficiency
-
Solvent screening : DMF > DMSO > THF (highest solubility of intermediates).
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Catalyst addition : KI (10 mol%) increases yield to 74% by facilitating halide displacement.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Industrial-Scale Production Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 4-Ethoxybenzenesulfonyl chloride | 450 | Sigma-Aldrich |
| 3-Methoxybenzylamine | 320 | TCI Chemicals |
| Ce(LS)₃ catalyst | 1200 | Custom synthesis |
Challenges and Alternative Routes
Sulfur Oxidation Mitigation
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Sulfonation of the pyrimidinone core using 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2: Thiolation at the 2-position of the dihydropyrimidinone ring using a sulfur-transfer reagent (e.g., Lawesson’s reagent) .
- Step 3: Acetamide coupling via nucleophilic substitution with N-[(3-methoxyphenyl)methyl]amine .
Optimization Tips: - Use high-purity solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions .
- Monitor reaction progress with TLC or HPLC .
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR for confirming substituent positions (e.g., sulfonyl, ethoxy, and methoxybenzyl groups) .
- Compare chemical shifts with analogous compounds (e.g., 4-ethoxybenzenesulfonyl derivatives in ).
- Mass Spectrometry (MS):
- High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak) .
- FT-IR:
- Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
Q. How to design initial biological activity screening assays?
Methodological Answer:
- Enzyme Inhibition Assays:
- Target enzymes like cyclooxygenase (COX) or kinases, given the sulfonyl and pyrimidinone motifs’ known roles in inhibition .
- Use fluorogenic substrates (e.g., ATP-analog probes for kinases) .
- Cytotoxicity Screening:
- Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, with IC₅₀ calculations .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Batch Variability:
- Re-synthesize the compound under standardized conditions and re-test .
- Statistical Design of Experiments (DoE):
- Apply factorial designs to isolate variables (e.g., solvent polarity in assays, cell line genetic background) .
- Meta-Analysis:
- Cross-reference data with structurally similar compounds (e.g., 4-chlorophenyl-sulfonyl analogs in ) to identify trends .
Q. What computational approaches support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID: 5KIR) .
- Prioritize substituents (e.g., ethoxy vs. methoxy) based on binding energy scores .
- QSAR Modeling:
- Train models with datasets of pyrimidinone derivatives to predict bioactivity .
Q. How to investigate reaction mechanisms for key synthetic steps?
Methodological Answer:
- Kinetic Studies:
- Track intermediates via in-situ FT-IR or NMR to identify rate-limiting steps (e.g., sulfonation vs. thiolation) .
- Isotope Labeling:
- Use ³⁴S-labeled reagents to trace sulfur incorporation during thiolation .
Q. What strategies mitigate scale-up challenges in synthesis?
Methodological Answer:
- Process Optimization:
- Replace batch reactions with flow chemistry for sulfonation (improves heat/mass transfer) .
- Use membrane filtration (e.g., nanofiltration) for purification to reduce solvent waste .
Data Contradiction Analysis Table
| Contradictory Observation | Potential Causes | Resolution Strategy |
|---|---|---|
| Variability in enzyme inhibition IC₅₀ | Impurities in batches or assay conditions | Re-test with HPLC-purified compound |
| Discrepant NMR shifts | Solvent polarity or tautomeric equilibria | Re-run NMR in DMSO-d₆ vs. CDCl₃ |
| Inconsistent cytotoxicity results | Cell line-specific metabolic pathways | Validate with 3D cell cultures or in vivo models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
